Substance P

Description

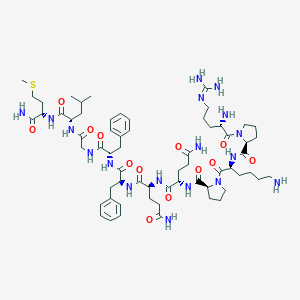

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-63-0 | |

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Substance P: A Technical Retrospective on the Pioneering Work of von Euler and Gaddum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In 1931, Ulf von Euler and John H. Gaddum, while investigating the distribution of acetylcholine in tissue extracts, serendipitously discovered an unidentified biological factor. This substance, isolated from equine brain and intestine, exhibited potent smooth muscle-contracting and vasodilatory properties that were distinct from acetylcholine and other known autacoids of the era.[1][2] They termed this unknown agent "Substance P," with 'P' simply standing for 'powder,' a nod to the crude, dried form of their initial preparations.[2] This foundational work, published in The Journal of Physiology, marked the inception of the field of neuropeptide research and laid the groundwork for decades of investigation into the physiological roles of the tachykinin family of peptides in pain, inflammation, and neuroregulation. This guide provides a detailed technical examination of the original experiments, including the probable extraction and bioassay protocols, the logical framework that guided their investigation, and the initial characterization of this novel signaling molecule.

The Initial Observation: An Anomaly in Bioassays

Working in Sir Henry Dale's laboratory, von Euler and Gaddum were using the standard bioassay of the time—the isolated rabbit jejunum—to quantify acetylcholine in various tissue extracts. They observed that after the addition of atropine to block muscarinic acetylcholine receptors, their extracts still produced a pronounced contraction of the intestinal smooth muscle. This atropine-resistant effect signaled the presence of an unknown active substance. Furthermore, the extracts induced a marked depressor effect (a drop in blood pressure) when administered to anesthetized rabbits, an effect also not attributable to acetylcholine.

Experimental Protocols

While the original 1931 publication lacks the granular detail of modern methods sections, a comprehensive reconstruction of their protocols is possible based on the text and common laboratory practices of the period.

Tissue Extraction and Preparation of "Preparation P"

The primary goal of the extraction was to create a stable, water-soluble powder from fresh tissue that retained its biological activity and was free from interfering substances like histamine and acetylcholine.

Protocol: Acidic Alcohol Extraction

-

Tissue Homogenization: Fresh tissues, primarily equine intestine and brain, were minced and ground with sand in a mortar and pestle.

-

Acidified Alcohol Extraction: The homogenized tissue was suspended in 96% ethanol acidified with acetic acid. The acidic environment was crucial for precipitating proteins while keeping the active substance in solution.

-

Protein Precipitation and Filtration: The mixture was boiled, which served to further denature and precipitate proteins. The resulting suspension was then filtered to separate the solid tissue debris and precipitated proteins from the ethanol supernatant containing the active factor.

-

Solvent Evaporation: The ethanol was removed from the filtrate by evaporation under reduced pressure, leaving an aqueous residue.

-

Lipid Removal: The aqueous solution was then washed with chloroform to remove lipids and other non-polar compounds.

-

Final Preparation: The final aqueous extract was dried to a powder, which they termed "Preparation P." This crude powder served as the basis for their subsequent biological testing and characterization.

Bioassay for Biological Activity

The primary instrument for detecting and quantifying this compound was the isolated rabbit jejunum organ bath, a standard pharmacological preparation for studying smooth muscle contraction.

Protocol: Isolated Rabbit Jejunum Assay

-

Tissue Preparation: A segment of jejunum was excised from a freshly sacrificed rabbit and immediately placed in cooled, oxygenated Tyrode's solution. A small, intact section (approximately 2-3 cm) was then suspended in an organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

Recording of Contractions: One end of the jejunum segment was fixed to the bottom of the organ bath, while the other was attached via a thread to an isotonic lever. This lever traced the muscle contractions onto a smoked drum kymograph, providing a visual record of the amplitude and frequency of contractions.

-

Pharmacological Testing:

-

A baseline of spontaneous contractions was established.

-

Known agonists (e.g., acetylcholine) were added to confirm the viability and responsiveness of the tissue.

-

Atropine was added to the bath to block muscarinic receptors.

-

A solution of "Preparation P" was then added to the bath, and the resulting contraction was recorded.

-

-

Quantification: The activity of this compound was quantified by comparing the contraction height produced by the extract to that of a known standard, such as histamine or a standardized batch of their own "Preparation P." This allowed for a semi-quantitative assessment of the amount of active substance in different tissue preparations.

Quantitative Data: Tissue Distribution

Von Euler and Gaddum systematically tested their extracts from various organs of the horse to determine the distribution of this compound. Their findings indicated that the substance was not ubiquitous but rather concentrated in the gut and the brain, a distribution pattern that hinted at a potential role in both enteric and central nervous systems.

| Tissue Source (Equine) | Relative Concentration of this compound |

| Intestine | High |

| Brain | High |

| Spleen | Moderate |

| Pancreas | Moderate |

| Kidney | Low |

| Heart | Very Low / Undetectable |

| Liver | Very Low / Undetectable |

| Skeletal Muscle | Very Low / Undetectable |

| Blood | Undetectable |

| This table represents a qualitative summary of the findings described by von Euler and Gaddum, as precise quantitative units were not established in their initial work. |

Logical Workflow and Characterization

The process of identifying this compound as a novel agent involved a systematic exclusion of all known active substances at the time. Their logical workflow can be visualized as a process of elimination.

References

An In-depth Technical Guide to Substance P: Amino Acid Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide Substance P (SP), focusing on its amino acid sequence, three-dimensional structure, and the intricate signaling pathways it governs. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

This compound: Amino Acid Sequence and Physicochemical Properties

This compound is an undecapeptide, meaning it is composed of eleven amino acids. A member of the tachykinin peptide family, it plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2][3]

The primary amino acid sequence of this compound is as follows:

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

This sequence can be represented by the one-letter code: RPKPQQFFGLM-NH₂ . The C-terminus is amidated, a common feature of neuropeptides that contributes to their stability and activity.

| Property | Value | Reference |

| Molecular Formula | C₆₃H₉₈N₁₈O₁₃S | |

| Molecular Weight | 1347.63 g/mol | |

| Synonyms | SP, Tachykinin Peptides | [4] |

Three-Dimensional Structure of this compound

The three-dimensional structure of this compound is critical to its biological function, particularly its interaction with its primary receptor, the neurokinin-1 receptor (NK1R). While early studies using techniques like Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy to determine the precise structure of SP in solution were inconclusive, more recent investigations have provided significant insights, especially regarding its conformation when bound to its receptor or in membrane-like environments.[5]

Studies using two-dimensional NMR spectroscopy in the presence of acidic bicelles, which mimic the cell membrane, have revealed that this compound adopts a helical conformation. This helical structure extends from the proline at position 4 (Pro4) to the methionine at position 11 (Met11). The interaction with the membrane surface is a key factor in inducing this biologically active conformation. The N-terminal region (Arg-Pro-Lys-Pro) remains more flexible and is crucial for receptor selectivity, while the C-terminal hexapeptide is rigidly anchored within the orthosteric binding pocket of the NK1R.

Cryogenic electron microscopy (cryo-EM) studies of this compound bound to the NK1R have provided high-resolution views of the complex, though the flexible N-terminal segments of both the peptide and the receptor were not fully resolved. These structural studies are vital for understanding the molecular basis of this compound's activity and for the rational design of NK1R antagonists.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of this compound with its receptors, primarily the NK1 receptor, has been quantified through various experimental assays. This data is essential for understanding the potency and efficacy of this compound and for the development of therapeutic agents that target this system.

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| Kd | 0.33 nM | Mouse Cortical Glial Cells | Radioligand Binding ([¹²⁵I]-BH-SP) | |

| IC₅₀ | 0.38 nM | Mouse Cortical Glial Cells | Competition Binding ([¹²⁵I]-BH-SP) | |

| EC₅₀ | 0.36 nM | Mouse Cortical Astrocytes | Phosphatidylinositol Turnover | |

| -log EC₅₀ (Calcium) | 8.5 ± 0.3 M | HEK293 Cells expressing NK1R | Calcium Imaging | |

| -log EC₅₀ (cAMP) | 7.8 ± 0.1 M | HEK293 Cells expressing NK1R | cAMP Accumulation Assay |

Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity. IC₅₀ (half-maximal inhibitory concentration) is the concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines a typical competition binding assay to determine the affinity of unlabeled this compound for the NK1 receptor.

Objective: To determine the IC₅₀ value of unlabeled this compound by measuring its ability to compete with a radiolabeled SP analog for binding to the NK1 receptor.

Materials:

-

HEK293T cells expressing the human NK1 receptor.

-

Poly-D-lysine coated 96-well plates.

-

[¹²⁵I]-labeled [Lys³]-SP (radioligand).

-

Unlabeled this compound.

-

Binding Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.

-

Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed HEK293T cells expressing NK1R in poly-D-lysine-coated 96-well plates at a density that results in 5-10% binding of the radioligand. Culture for 3-4 days.

-

Assay Setup:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

To each well, add a fixed concentration of [¹²⁵I]-labeled [Lys³]-SP (e.g., ~25 pM).

-

Add the different concentrations of unlabeled this compound to the respective wells.

-

For determining non-specific binding, add a high concentration of unlabeled SP (e.g., 1 µM) to a set of wells.

-

-

Incubation: Incubate the plates for 3 hours at 4°C to reach binding equilibrium.

-

Washing: Terminate the binding by aspirating the incubation medium and washing the cells rapidly with ice-cold PBS to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calcium Imaging Functional Assay

This protocol describes a method to measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation, a key functional outcome of NK1 receptor activation.

Objective: To determine the EC₅₀ value of this compound for inducing calcium mobilization in cells expressing the NK1 receptor.

Materials:

-

Dorsal root ganglion (DRG) sensory neurons or other suitable cells expressing NK1R.

-

Glass coverslips coated with poly-L-lysine.

-

Recording Buffer: 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.45 with NaOH.

-

Fura-2/AM (calcium indicator dye).

-

This compound solutions of varying concentrations.

-

Fluorescence microscopy setup equipped for ratiometric calcium imaging.

Procedure:

-

Cell Preparation: Culture DRG neurons on poly-L-lysine coated glass coverslips for 24 hours.

-

Dye Loading: Incubate the cells with 4 µM Fura-2/AM in recording buffer for 30 minutes at 37°C. After incubation, wash the cells to remove excess dye.

-

Imaging Setup: Place the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Record the baseline fluorescence ratio (340/380 nm excitation) before the addition of this compound.

-

Stimulation: Perfuse the cells with different concentrations of this compound and record the changes in the fluorescence ratio over time.

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration from the change in the fluorescence ratio.

-

Plot the peak calcium response against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

-

Signaling Pathways of this compound

Upon binding to its primary G-protein coupled receptor, the neurokinin-1 receptor (NK1R), this compound initiates a cascade of intracellular signaling events. This pathway is central to the diverse physiological and pathophysiological roles of this compound.

The binding of this compound to the NK1R leads to the activation of the heterotrimeric G-protein Gq/11. This activation results in the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

Furthermore, the activation of the NK1R can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in cell proliferation and survival.

Below is a diagram illustrating the primary signaling pathway of this compound.

Experimental Workflow for Studying this compound

The investigation of this compound and its effects typically follows a structured workflow, from initial binding studies to functional and structural analyses.

This guide provides a foundational understanding of this compound's molecular and cellular characteristics. Further research into its complex roles in various physiological and pathological processes will continue to unveil new therapeutic opportunities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jneurology.com [jneurology.com]

- 5. This compound: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Substance P in Pain Transmission Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a critical mediator in the transmission and modulation of nociceptive signals.[1][2] Released from the terminals of specific sensory nerves, particularly unmyelinated C-fibers, SP plays a pivotal role in pain perception, neurogenic inflammation, and the development of chronic pain states through its interaction with the neurokinin-1 receptor (NK1R).[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative data underscoring the function of this compound in pain transmission. It details key experimental methodologies for its study and explores its complex role in both pro-nociceptive and anti-nociceptive processes, offering insights for researchers and professionals in pain-related drug development.

Core Mechanism: The this compound-NK1R Signaling Cascade

This compound exerts its primary effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq alpha subunit of the G protein complex. Upon binding, this initiates a well-defined intracellular signaling cascade.

Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the modulation of ion channel activity, enhancement of gene transcription, and the upregulation of pro-inflammatory factors.

References

Substance P and its Involvement in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, is a key mediator in the intricate interplay between the nervous and immune systems.[1][2][3][4] Released from the peripheral terminals of sensory neurons, SP is a potent initiator of neurogenic inflammation, a neurally elicited inflammatory cascade characterized by vasodilation, increased vascular permeability (plasma extravasation), and mast cell degranulation.[5] This process is implicated in the pathophysiology of a range of inflammatory conditions, including asthma, inflammatory bowel disease, rheumatoid arthritis, and skin disorders. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated neurogenic inflammation, detailing its signaling pathways, quantitative effects, and the experimental protocols used to investigate its function.

Core Signaling Pathways of this compound in Neurogenic Inflammation

This compound exerts its pro-inflammatory effects primarily through the activation of two G protein-coupled receptors (GPCRs): the high-affinity neurokinin-1 receptor (NK1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is predominantly found on mast cells.

NK1 Receptor Signaling:

The binding of this compound to NK1R, which is expressed on endothelial cells, smooth muscle cells, and various immune cells, triggers a cascade of intracellular events. Full-length NK1R (NK1R-F) activation by nanomolar concentrations of SP leads to the coupling of Gq/11 and Gs proteins. This activation results in:

-

Activation of Phospholipase C (PLC): Gq/11 activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): Elevated intracellular Ca2+ and DAG synergistically activate PKC.

-

MAPK Pathway Activation: Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways, are activated.

-

NF-κB Activation: These signaling events converge on the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

A truncated isoform of the NK1R (NK1R-T), expressed on monocytes and other immune cells, is less efficient and requires micromolar concentrations of SP to elicit signaling responses.

MRGPRX2 Signaling in Mast Cells:

This compound is a potent activator of mast cell degranulation through the MRGPRX2 receptor. This interaction is critical for the rapid release of pre-stored inflammatory mediators from mast cell granules, including:

-

Histamine

-

Serotonin

-

Proteases (e.g., tryptase and chymase)

-

Cytokines (e.g., TNF-α) and chemokines

-

Vascular endothelial growth factor (VEGF)

The activation of MRGPRX2 by SP also leads to Ca2+ mobilization and subsequent degranulation. This creates a positive feedback loop where mast cell-derived mediators can further sensitize sensory neurons.

Quantitative Data on this compound-Mediated Effects

The following tables summarize quantitative data from key studies, illustrating the dose-dependent effects of this compound in various experimental models of neurogenic inflammation.

Table 1: this compound-Induced Mast Cell Activation

| Agonist | Cell Type | Assay | EC50 | Reference |

| This compound | LAD2 human mast cells | Ca2+ Mobilization | 1.8 µM | |

| This compound | LAD2 human mast cells | β-hexosaminidase release (Degranulation) | 5.9 µM | |

| SP(1-9)-COOH | LAD2 human mast cells | Ca2+ Mobilization | ~18 µM | |

| SP(1-9)-COOH | LAD2 human mast cells | β-hexosaminidase release (Degranulation) | ~59 µM |

Table 2: Effects of this compound on Vascular Permeability and Nociception

| Model | Treatment | Effect | Quantitative Change | Reference |

| Rat Skin | Topical Mustard Oil (0.5%) | Plasma Extravasation | Significantly decreased by SP antibodies | |

| Rat Skin | Topical Mustard Oil (0.5%) | Skin Red Cell Flux | 52.9 +/- 5.1% increase, significantly decreased by SP antibodies | |

| Mouse GIT and Pancreas | This compound | Plasma Extravasation | 2 to 7-fold increase | |

| Rat Orofacial Model | This compound (1 µg/50 µL) | Heat Hyperalgesia | Induced heat hyperalgesia, reduced by NK1R antagonist SR140333B | |

| Rat Orofacial Model | Carrageenan | Heat Hyperalgesia | Reduced by NK1R antagonist SR140333B | |

| Rat Orofacial Model | Formalin | Nociceptive Response | Both phases reduced by ~50% with NK1R antagonist SR140333B |

Table 3: this compound-Induced Cytokine and Chemokine Modulation

| Cell Type | This compound Effect | Key Molecules Modulated | Reference |

| Dendritic Cells | Potentiates immunostimulatory function | IL-12 production increased | |

| Macrophages | Enhances IL-12 production | IL-12 | |

| Human PBMCs | Upregulates pro-inflammatory cytokines | IL-12, IL-23; suppressed by NK1R antagonist CP-96,345 | |

| Astrocytes | Elicits production of inflammatory cytokines | IL-6, IL-8, GM-CSF |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the study of this compound and neurogenic inflammation.

Protocol 1: Measurement of Plasma Extravasation using Evans Blue Dye

This protocol is adapted from methods used to quantify increases in vascular permeability in response to this compound.

Objective: To quantify plasma extravasation in rodent tissues following this compound administration.

Materials:

-

Evans Blue dye (0.5% or 30 mg/mL solution in sterile PBS/saline)

-

This compound (e.g., 0.3 µM solution in saline)

-

Formamide

-

Phosphate-buffered saline (PBS)

-

Anesthetic agent

-

Surgical tools for catheterization and perfusion

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the mouse or rat. For intravenous administration, catheterize the jugular or tail vein.

-

Dye Injection: Inject the Evans Blue solution intravenously (e.g., 50 µL of a 30 mg/mL solution for a mouse). Allow the dye to circulate for a specified time (e.g., 2 minutes).

-

This compound Administration: Inject this compound intravenously (e.g., 100 µL of a 0.3 µM solution for a mouse).

-

Incubation: Allow the inflammatory response to proceed for a set duration (e.g., 18 minutes after SP injection).

-

Perfusion: Terminate the experiment by perfusing the circulatory system with PBS or a sodium citrate solution to remove intravascular Evans Blue.

-

Tissue Harvesting: Dissect the organs of interest (e.g., skin, bladder, pancreas).

-

Tissue Processing:

-

Rinse organs in PBS, blot dry, and weigh (wet weight).

-

For normalization, a portion of the tissue can be dried in an oven (e.g., at 150°C for 48 hours) to obtain the dry weight.

-

-

Dye Extraction:

-

Place the weighed tissue in a known volume of formamide (e.g., up to 200 µL).

-

Incubate at 55-60°C for 24-72 hours to extract the Evans Blue dye from the tissue.

-

-

Quantification:

-

Centrifuge the formamide-tissue mixture to pellet any debris.

-

Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer, with pure formamide as a blank.

-

Calculate the concentration of Evans Blue in the sample using a standard curve.

-

Express the results as the amount of Evans Blue per gram of wet or dry tissue weight.

-

Protocol 2: Measurement of this compound by Competitive Enzyme Immunoassay (ELISA)

This protocol outlines the general steps for quantifying this compound levels in biological samples like plasma, serum, or cell culture supernatants using a commercially available competitive ELISA kit.

Objective: To measure the concentration of this compound in biological fluids.

Principle: This assay is based on the competitive binding principle. This compound in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP) this compound for binding sites on a specific monoclonal antibody. The amount of enzyme-labeled SP bound to the antibody is inversely proportional to the concentration of SP in the sample.

Materials:

-

Commercially available this compound ELISA kit (containing pre-coated microplate, SP standards, HRP-labeled SP conjugate, primary antibody, wash buffer, substrate solution, and stop solution)

-

Biological samples (e.g., plasma, serum, cell culture supernatant)

-

Microplate reader

Procedure:

-

Reagent and Sample Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard to generate a standard curve. Dilute samples if necessary.

-

Assay Setup:

-

Add calibrator diluent to the non-specific binding (NSB) and zero standard (B0) wells.

-

Pipette the prepared standards and samples into the appropriate wells of the antibody-coated microplate.

-

-

Competitive Binding:

-

Add the primary antibody solution to each well (except NSB wells).

-

Add the HRP-labeled this compound conjugate to all wells.

-

Cover the plate and incubate for a specified time (e.g., 3 hours) at room temperature, typically on an orbital shaker.

-

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well. This will react with the bound HRP to produce a color change. Incubate for a set time (e.g., 30 minutes) at room temperature.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.

-

Reading the Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average NSB absorbance from all other readings.

-

Plot the absorbance values for the standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of this compound in the unknown samples. Remember to multiply by the dilution factor for diluted samples.

-

Conclusion and Future Directions

This compound is a pivotal figure in the orchestration of neurogenic inflammation. Its signaling through NK1R and MRGPRX2 receptors initiates a rapid and potent inflammatory response, making it a significant therapeutic target for a multitude of diseases. The development of specific NK1R antagonists has shown promise in preclinical models for reducing inflammation and associated pathologies. However, the clinical translation of these antagonists for pain and inflammatory conditions has been challenging, highlighting the complexity of these pathways and the potential involvement of other mediators. Future research should focus on the nuanced interactions between this compound and other neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), and the specific roles of different receptor isoforms in various cell types. A deeper understanding of these intricate networks will be paramount for the successful development of novel therapeutics targeting neurogenic inflammation.

References

- 1. The effect of this compound and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ion Channels Involved in this compound-Mediated Nociception and Antinociception [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

A Technical Guide to the Mechanisms of Substance P in Vasodilation and Plasma Extravasation

For Researchers, Scientists, and Drug Development Professionals

Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a pivotal mediator of neurogenic inflammation.[1][2] Released from the peripheral terminals of sensory nerve fibers, it orchestrates a complex local response characterized by potent vasodilation and increased vascular permeability, leading to plasma extravasation.[1][3] Understanding the intricate molecular mechanisms by which this compound elicits these effects is critical for developing novel therapeutic strategies for a range of inflammatory and pain-related disorders. This technical guide provides an in-depth exploration of the core signaling pathways, quantitative data from key experimental findings, and detailed methodologies used to investigate these phenomena.

Core Mechanisms of Action

This compound exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) widely distributed throughout the body, notably on vascular endothelial cells and mast cells.[4] The activation of NK1R initiates distinct downstream signaling cascades that lead to vasodilation and plasma extravasation through both direct and indirect pathways.

This compound-induced vasodilation is a powerful and rapid response primarily mediated by the relaxation of vascular smooth muscle. This occurs through two main synergistic pathways.

Direct Endothelium-Dependent Pathway: The most significant mechanism is the direct action of SP on endothelial cells.

-

NK1R Activation: this compound binds to NK1 receptors on the endothelial cell surface.

-

G-Protein Signaling: This binding activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

eNOS Activation: The elevated intracellular Ca2+ levels, along with calmodulin, activate endothelial nitric oxide synthase (eNOS).

-

Nitric Oxide (NO) Synthesis: eNOS synthesizes nitric oxide (NO) from L-arginine.

-

Smooth Muscle Relaxation: Being a small, diffusible gas, NO rapidly diffuses from the endothelium to the adjacent vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and, consequently, vasodilation.

Indirect Mast Cell-Mediated Pathway: this compound is a potent secretagogue for mast cells, triggering their degranulation.

-

Mast Cell Activation: SP binds to MRGPRX2 receptors (in humans) on mast cells.

-

Degranulation: This activation leads to the rapid release of pre-formed granules containing various vasoactive mediators, most notably histamine.

-

Histamine-Induced Vasodilation: Histamine binds to H1 receptors on endothelial cells, initiating a signaling cascade similar to that of SP (via Gq/11, PLC, and NO production) to cause vasodilation. It can also bind to H2 receptors on vascular smooth muscle, leading to relaxation via cAMP-dependent pathways.

Plasma extravasation, the leakage of fluid, proteins, and other molecules from the bloodstream into the interstitial tissue, is a hallmark of inflammation. This compound induces this process primarily by increasing the permeability of postcapillary venules.

Direct Action on Endothelial Cells:

-

NK1R Activation: SP binds to NK1 receptors on the endothelial cells of postcapillary venules.

-

Endothelial Cell Contraction: Receptor activation leads to an increase in intracellular Ca2+, which activates contractile elements within the endothelial cells.

-

Intercellular Gap Formation: This contraction causes the endothelial cells to pull apart, widening the intercellular junctions and creating gaps.

-

Protein Leakage: These gaps allow plasma proteins and fluid to escape from the vessel into the surrounding tissue, a process that can be visualized by the extravasation of dyes like Evans blue. Following binding, the SP-NK1R complex is internalized into endosomes, a process that may contribute to signal desensitization.

Mast Cell-Mediated Permeability: The degranulation of mast cells triggered by this compound releases a host of mediators that potently increase vascular permeability.

-

Histamine: Binds to H1 receptors on endothelial cells, causing contraction and gap formation.

-

Proteases (e.g., Tryptase, Chymase): These enzymes can degrade components of the vascular basement membrane and activate other inflammatory pathways, further contributing to increased permeability.

-

Prostaglandins and Leukotrienes: Mast cells also synthesize and release these lipid mediators, which enhance the inflammatory response and increase vascular permeability.

The co-release of Calcitonin Gene-Related Peptide (CGRP) from sensory nerves can potentiate the plasma extravasation induced by this compound.

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies, illustrating the dose-dependent effects of this compound on vasodilation and plasma extravasation.

Table 1: this compound-Induced Vasodilation in Humans

| Tissue/Vessel | SP Dose/Infusion Rate | Measurement Parameter | Result (Change from Baseline) | Citation(s) |

|---|---|---|---|---|

| Forearm Vasculature | 0.8, 1.6, 3.2 ng/min | Forearm Blood Flow | Dose-dependent increase | |

| Forearm Vasculature | 4, 8, 16 µ g/min (Acetylcholine for comparison) | Forearm Blood Flow | Dose-dependent increase | |

| Coronary Arteries | 30, 90 ng/min | Coronary Blood Flow | Dose-dependent increase |

| Forearm Vasculature | Up to 8 pmol/min | Forearm Blood Flow | Dose-dependent increase; abolished by NK1 antagonist | |

Table 2: this compound-Induced Plasma Extravasation

| Animal Model/Tissue | SP Dose | Measurement Parameter | Result | Citation(s) |

|---|---|---|---|---|

| Rat Trachea | 5 µg/kg (IV) | NK1R Internalization | 5-fold increase in immunoreactive endosomes in postcapillary venules | |

| Human Skin | 50 pmol (Intradermal) | Plasma Histamine | ~7.4-fold increase (from 0.17 to 1.26 ng/ml) | |

| Human Pulmonary Mast Cells | 50 µM | Histamine Release | Median 26.7% of total histamine | |

| CRPS Patients (Skin) | 10⁻⁶ M (Intradermal) | Dialysate Protein | 169.7% of baseline (vs. 122.2% in controls) | |

| Rat Skin | 10⁻⁵ M to 5x10⁻⁴ M | Histamine Release | Dose-dependent release (1.3% to 25.1%) |

| Mouse GI Tract | N/A | Evans Blue Extravasation | Two- to sevenfold increase | |

Experimental Protocols

Precise and reproducible methodologies are essential for studying the effects of this compound. Below are detailed protocols for two key experimental techniques.

This method quantifies vascular permeability by measuring the amount of Evans blue dye, which binds to serum albumin, that leaks from the vasculature into tissues.

Protocol Overview:

-

Animal Preparation: Anesthetize the subject animal (e.g., mouse or rat). For precise administration, cannulate a vessel such as the jugular vein.

-

Dye Injection: Inject a known concentration of Evans blue solution (e.g., 30-50 mg/kg) intravenously through the catheter. Allow it to circulate for a defined period (e.g., 2-5 minutes).

-

This compound Administration: Inject this compound (or a vehicle control) intravenously to induce extravasation.

-

Circulation and Perfusion: Allow the agent to act for a specific duration (e.g., 18-20 minutes). Then, perfuse the animal transcardially with a solution like phosphate-buffered saline (PBS) or sodium citrate to flush the remaining dye from the blood vessels.

-

Tissue Harvesting and Drying: Harvest the organ(s) of interest, blot them dry, and record the wet weight. Dry the tissue samples completely (e.g., at 60-150°C for 48 hours) and record the dry weight.

-

Dye Extraction: Place the dried tissue in a solvent, typically formamide, and incubate (e.g., for 48-72 hours) to extract the Evans blue dye from the tissue.

-

Quantification: Centrifuge the formamide-tissue mixture to pellet any debris. Measure the optical density (absorbance) of the supernatant using a spectrophotometer at a wavelength of approximately 620 nm.

-

Data Analysis: Calculate the amount of extravasated dye using a standard curve generated from known concentrations of Evans blue. Express the final values as µg of dye per gram of dry tissue weight.

LDF is a non-invasive technique used to measure real-time changes in microvascular blood flow (perfusion). It works by illuminating tissue with a low-power laser and analyzing the Doppler shift of light scattered by moving red blood cells.

Protocol Overview:

-

Subject Preparation: The subject remains at rest while the measurement area (e.g., human forearm skin) is exposed and cleaned. In animal models, the animal is anesthetized, and the tissue of interest is surgically exposed.

-

Probe Placement: A fiber-optic probe connected to the LDF monitor is placed securely on the tissue surface without applying excessive pressure, which could occlude microvessels.

-

Baseline Recording: Record a stable baseline blood flow reading. This is typically measured in arbitrary "blood perfusion units" (BPU).

-

Agent Administration: Administer this compound. In human studies, this is often done via intra-arterial infusion (e.g., into the brachial artery) to localize the effect to the forearm. In animal studies, it can be administered systemically or applied locally.

-

Continuous Monitoring: Continuously record the LDF signal throughout the administration of SP and during the subsequent washout period. The data provides a real-time trace of changes in microvascular perfusion.

-

Data Analysis: Analyze the change in blood flow relative to the baseline. This can be expressed as a percentage increase or the peak flow achieved. Dose-response curves can be generated by administering graded doses of the substance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound as neurogenic mediator of antidromic vasodilation and neurogenic plasma extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man - PMC [pmc.ncbi.nlm.nih.gov]

Substance P: A Technical Guide to its Function in the Central and Peripheral Nervous Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a pivotal role as a neurotransmitter and neuromodulator in both the central (CNS) and peripheral nervous systems (PNS).[1][2][3] First isolated in 1931 by Ulf von Euler and John H. Gaddum, its structure was later elucidated in 1971.[3] SP is encoded by the preprotachykinin-A (PPT-A) gene and exerts its biological effects primarily through the high-affinity G protein-coupled neurokinin-1 receptor (NK1R).[3] Its widespread distribution throughout the nervous system and in non-neuronal cells underpins its involvement in a diverse array of physiological and pathological processes, including pain transmission, neurogenic inflammation, mood and anxiety disorders, and emesis. This technical guide provides an in-depth overview of the core functions of this compound, methodologies for its study, and quantitative data to support further research and drug development.

Core Functions of this compound

Central Nervous System (CNS)

In the CNS, this compound is a key mediator of nociception, transmitting pain signals from the periphery to the spinal cord and higher brain centers. It is often co-localized with glutamate in primary afferent nerve terminals within the superficial laminae of the spinal cord's dorsal horn. This co-release allows SP to modulate and amplify glutamatergic signaling, contributing to the central sensitization associated with chronic pain states.

Beyond pain, SP and its receptor, NK1R, are densely expressed in brain regions associated with the regulation of mood and anxiety, such as the amygdala, hypothalamus, and periaqueductal gray. This distribution has led to extensive research into the role of the SP/NK1R system in the pathophysiology of depression and anxiety disorders, with NK1R antagonists showing potential as novel therapeutic agents. Furthermore, SP is implicated in the central regulation of nausea and vomiting, and NK1R antagonists like aprepitant are clinically used to manage chemotherapy-induced nausea and emesis.

Peripheral Nervous System (PNS)

In the periphery, this compound released from the terminals of sensory nerve fibers is a primary driver of neurogenic inflammation . This process is characterized by vasodilation, increased vascular permeability, and the recruitment of immune cells. SP directly acts on endothelial cells to induce these changes and can also stimulate immune cells, such as mast cells and macrophages, to release pro-inflammatory mediators. This function is crucial in local inflammatory responses to injury and infection.

This compound also plays a role in various other peripheral processes, including smooth muscle contraction in the gastrointestinal tract and bronchoconstriction in the airways.

Signaling Pathways

This compound initiates intracellular signaling by binding to the NK1 receptor, a G protein-coupled receptor. Upon binding, the receptor-ligand complex is internalized. The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Furthermore, SP/NK1R signaling activates mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. These pathways are crucial for mediating the inflammatory and transcriptional effects of this compound, such as the induction of pro-inflammatory cytokines via the activation of the transcription factor NF-κB.

Quantitative Data

This compound Concentration in Human Fluids

| Fluid | Condition | Concentration (pg/mL) | Reference |

| Plasma | Healthy Adults | Mean: 1195 (± 1100) | |

| CSF | Healthy Adults | Mean: 1075 (± 70) | |

| CSF | Neurologically Normal Adults | 2.9 - 11.1 fmol/mL (Mean: 7.0 ± 0.6) | |

| CSF | Alzheimer's Disease | Increased vs. Controls | |

| CSF | Peripheral Neuropathy | Significantly Reduced | |

| CSF | Fetus (11-20 weeks) | 22.7 ± 8.3 pmol/mL | |

| CSF | Premature Babies (25-31.5 weeks) | 250.0 ± 28.2 fmol/mL | |

| CSF | Full-term Newborns | 141.0 ± 14.2 fmol/mL | |

| CSF | Children (1-6 years) | 50.0 ± 2.3 fmol/mL | |

| CSF | Adults | 9.5 ± 1.5 fmol/mL |

Note: Concentrations can vary significantly between studies due to different methodologies.

NK1 Receptor Binding Parameters

| Ligand | Preparation | KD (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]this compound | Transfected CHO cells (rat NK1R) | 0.33 ± 0.13 | 5.83 ± 1.16 | |

| [3H]RP 67580 (antagonist) | Transfected CHO cells (rat NK1R) | 1.22 ± 0.27 | - |

Experimental Protocols

Measurement of this compound by Radioimmunoassay (RIA)

This protocol provides a general framework for the quantification of this compound in tissue homogenates, adapted from principles described in the literature.

Methodology:

-

Tissue Extraction: Homogenize brain or spinal cord tissue in 1 M acetic acid.

-

Centrifugation: Centrifuge the homogenate and collect the supernatant.

-

Purification (Optional but Recommended): Apply the supernatant to an SP-Sephadex ion-exchange column to partially purify this compound.

-

Elution: Elute the bound peptides from the column.

-

Radioimmunoassay:

-

Incubate the sample or standard with a known amount of radiolabeled this compound (e.g., 125I-SP) and a limited amount of a specific anti-Substance P antibody.

-

During incubation, unlabeled (sample/standard) and labeled SP compete for binding to the antibody.

-

Separate the antibody-bound SP from the free SP (e.g., using a secondary antibody precipitation method).

-

-

Gamma Counting: Measure the radioactivity of the bound fraction using a gamma counter.

-

Quantification: Construct a standard curve using known concentrations of unlabeled this compound. Determine the concentration of this compound in the samples by comparing their radioactivity to the standard curve.

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA to measure this compound in biological fluids.

Methodology:

-

Sample Preparation:

-

Serum: Collect blood in a serum separator tube, allow to clot, centrifuge, and collect the serum.

-

Plasma: Collect blood using EDTA or heparin as an anticoagulant, centrifuge, and collect the plasma.

-

CSF: Collect cerebrospinal fluid. For analysis of multiple biomarkers, use of low protein binding tubes is recommended.

-

Tissue Homogenates: Rinse tissue in ice-cold PBS, weigh, and homogenize in lysis buffer. Centrifuge to remove cellular debris.

-

-

Assay Procedure (Competitive ELISA):

-

Add standards and samples to wells of a microplate pre-coated with a capture antibody (e.g., goat anti-mouse antibody).

-

Add a fixed amount of HRP-labeled this compound and a mouse monoclonal anti-Substance P antibody to each well.

-

Incubate the plate to allow competitive binding of sample/standard SP and HRP-labeled SP to the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Calculate the concentration of this compound in the samples based on a standard curve.

-

Immunohistochemistry for this compound and NK1 Receptor

This protocol describes the localization of this compound and its NK1 receptor in spinal cord tissue sections.

Methodology:

-

Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

-

Dissect the spinal cord and post-fix in the same fixative.

-

Cryoprotect the tissue in a sucrose solution.

-

Cut frozen sections (e.g., 30 µm) on a cryostat or freezing microtome.

-

-

Immunostaining:

-

Blocking: Incubate sections in a blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) to reduce non-specific binding.

-

Primary Antibody Incubation: Incubate sections overnight with a primary antibody specific for this compound or the NK1 receptor, diluted in the blocking solution.

-

Washing: Wash sections with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody that recognizes the species of the primary antibody.

-

Washing: Wash sections with PBS.

-

-

Imaging:

-

Mount the sections on slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Conclusion

This compound is a critically important neuropeptide with multifaceted roles in the central and peripheral nervous systems. Its involvement in pain, inflammation, and mood disorders makes the SP/NK1R system a significant target for therapeutic intervention. A thorough understanding of its signaling pathways and the application of robust experimental methodologies are essential for advancing research and developing novel drugs targeting this system. This guide provides a foundational resource for professionals in the field, summarizing key functions, quantitative data, and detailed protocols to facilitate further investigation into the complex biology of this compound.

References

- 1. This compound enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Contribution of this compound and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

The Role of Substance P in Mood and Anxiety Disorders: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, and its principal receptor, the neurokinin-1 receptor (NK1R), are key players in the neurobiology of stress, mood, and anxiety. Extensive research has localized the SP/NK1R system to brain regions critical for emotional regulation, including the amygdala, hippocampus, hypothalamus, and frontal cortex.[1][2] This localization, combined with evidence that stressful stimuli alter SP levels and that central administration of SP elicits fear-related behaviors, has positioned the NK1R as a promising therapeutic target for mood and anxiety disorders.[1][3] Preclinical studies using NK1R antagonists have consistently demonstrated antidepressant and anxiolytic-like effects. However, despite this strong preclinical rationale and initial encouraging clinical results, later-phase clinical trials have yielded mixed and often disappointing outcomes, revealing a significant translational gap.[4] This guide provides an in-depth technical overview of the SP/NK1R system, detailing its signaling pathways, summarizing key preclinical and clinical data, outlining essential experimental protocols, and exploring the potential reasons for the challenges faced in clinical development.

The this compound/NK1R Signaling Pathway

This compound exerts its biological effects by binding to the NK1R, a G protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq/11 family of G proteins. Upon SP binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses, including neuronal excitation, neurotransmitter release, and gene transcription modulation.

Caption: this compound - NK1R Signaling Cascade.

Preclinical Evidence and Methodologies

A substantial body of preclinical evidence supports the role of the SP/NK1R system in mood and anxiety. This evidence is primarily derived from rodent models where genetic or pharmacological inactivation of the NK1R produces behavioral effects akin to those of established antidepressant and anxiolytic drugs.

Animal Models and Behavioral Assays

Animal models are crucial for screening potential anxiolytic and antidepressant compounds. Commonly used tests include the forced swim test and the elevated plus-maze, which assess behavioral despair and anxiety-like behaviors, respectively.

Experimental Protocol: The Mouse Forced Swim Test (FST)

-

Objective: To assess depressive-like behavior in mice by measuring their immobility time when placed in an inescapable water tank. Antidepressant compounds typically reduce this immobility time.

-

Materials:

-

Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter).

-

Water maintained at 24-30°C.

-

Video recording equipment.

-

Dry, warm environment for post-test recovery.

-

-

Procedure:

-

Acclimate mice to the testing room for at least 30 minutes prior to the test.

-

Fill cylinders with water to a depth where the mouse cannot touch the bottom with its tail or feet (e.g., 15 cm).

-

Gently place one mouse into each cylinder.

-

Record the session, which typically lasts for 6 minutes.

-

Continuously observe the animals; any animal that sinks must be removed immediately.

-

After the session, remove the mice, gently dry them, and place them in a warm, dry holding cage.

-

-

Data Analysis:

-

The last 4 minutes of the 6-minute test are typically analyzed.

-

Score the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

-

Compare the immobility time between the vehicle-treated control group and the NK1R antagonist-treated group. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

-

Efficacy of NK1R Antagonists in Preclinical Models

Numerous studies have demonstrated the efficacy of NK1R antagonists in various preclinical models of depression and anxiety.

| Compound | Animal Model | Key Behavioral Outcome | Dose/Route | Reference |

| Aprepitant | Gerbil Foot-Tapping | Inhibition of NK1 agonist-induced foot-tapping | 0.1-3 mg/kg, p.o. | Tattersall et al., 1996 |

| Aprepitant | Guinea Pig Vocalization | Inhibition of separation-induced vocalizations | 1-10 mg/kg, p.o. | Kramer et al., 1998 |

| CP-99,994 | Rat Elevated Plus Maze | Increased time in open arms | 10 mg/kg, i.p. | File, 1997 |

| L-759,274 | Guinea Pig Vocalization | Inhibition of separation-induced vocalizations | 1 mg/kg, p.o. | Kramer et al., 2004 |

| Casopitant | Various | High central NK1R occupancy | 30-80 mg/day | Ratti et al., 2011 |

Clinical Evidence and Challenges

The promising preclinical data led to the clinical development of several NK1R antagonists for major depressive disorder (MDD).

Early Clinical Trials

Initial Phase II studies showed encouraging results. For instance, a study with aprepitant demonstrated efficacy comparable to paroxetine in patients with MDD. Another compound, L-759274, also showed a significant reduction in Hamilton Depression Rating Scale (HAMD-17) scores compared to placebo in patients with MDD with melancholic features.

Later Phase Trials and Inconsistent Efficacy

Despite the initial success, subsequent larger-scale Phase III trials with aprepitant failed to replicate the positive findings. Similarly, clinical results for other NK1R antagonists like casopitant have been mixed. One study with casopitant showed a statistically significant improvement at an 80 mg/day dose but not at 30 mg/day, while a separate study failed to show a separation from placebo for either casopitant or the active comparator, paroxetine.

| Compound | Trial Phase | No. of Patients | Primary Endpoint | Key Result (vs. Placebo) | Reference |

| L-759274 | II | 128 | Change in HAMD-17 | -2.9 point difference (p<0.009) | Kramer et al., 2004 |

| Casopitant | II (Study 092) | 356 | Change in HAMD-17 | -2.7 point difference (80mg, p=0.023) | Ratti et al., 2011 |

| Casopitant | II (Study 096) | 362 | Change in HAMD-17 | -1.7 point difference (120mg, p=0.282) | Ratti et al., 2011 |

| Orvepitant | II (Study 733) | 328 | Change in HAMD-17 | -2.86 point difference (60mg, p=0.0082) | Ratti et al., 2013 |

| Orvepitant | II (Study 833) | 345 | Change in HAMD-17 | -0.76 point difference (60mg, p=0.4713) | Ratti et al., 2013 |

Potential Reasons for Clinical Failures

Several hypotheses have been proposed to explain the discrepancy between preclinical and clinical results:

-

Receptor Occupancy: It has been suggested that nearly complete and persistent blockade of central NK1 receptors is necessary for antidepressant efficacy. Positron Emission Tomography (PET) studies with orvepitant indicated that doses of 30-60 mg/day achieved over 99% receptor occupancy, which was associated with efficacy in one of two studies.

-

Patient Heterogeneity: The broad diagnosis of MDD may encompass various underlying pathophysiologies, not all of which may be responsive to NK1R antagonism.

-

Placebo Response: High placebo response rates in psychiatric trials can obscure true drug effects.

-

Role of Other Neurokinin Receptors: Exclusive blockade of the NK1R might be insufficient, and targeting other receptors like the NK2R could be necessary.

Key Experimental Methodologies in Drug Development

The development of an NK1R antagonist involves a series of preclinical and clinical stages, each with specific experimental methodologies.

References

- 1. This compound receptor antagonists in psychiatry: rationale for development and therapeutic potential [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P's Contribution to Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is a group of chronic inflammatory conditions of the gastrointestinal tract with a complex and multifactorial etiology.[1] Emerging evidence highlights the critical role of the neuropeptide Substance P (SP) in the pathophysiology of IBD.[1][2] SP, an eleven-amino-acid peptide of the tachykinin family, is a key modulator of neuroimmune interactions within the gut.[2][3] It exerts its biological effects primarily through the high-affinity G protein-coupled neurokinin-1 receptor (NK-1R). This technical guide provides an in-depth overview of the contribution of this compound to IBD, focusing on its signaling pathways, quantitative impact on inflammatory mediators, and detailed experimental protocols for its investigation.

Signaling Pathways of this compound in Inflammatory Bowel Disease

This compound is implicated in IBD through at least two distinct signaling pathways: the classical NF-κB pathway and the more recently elucidated cGAS-STING pathway.

The this compound/NK-1R - NF-κB Signaling Pathway

In the context of IBD, elevated levels of this compound and upregulation of its receptor, NK-1R, are observed in the inflamed intestinal mucosa. The binding of SP to NK-1R on various intestinal cells, including epithelial cells, immune cells, and mesenteric preadipocytes, triggers a cascade of intracellular events that culminate in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus, where it upregulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, thereby amplifying and perpetuating the inflammatory response in the gut.

The this compound - cGAS-STING Signaling Pathway

Recent research has uncovered a novel mechanism by which this compound can modulate intestinal inflammation, involving the cGAS-STING pathway. In states of cellular stress and damage, such as in colitis, mitochondrial DNA (mtDNA) can leak into the cytoplasm. This cytosolic mtDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Studies have shown that this compound, acting through its NK-1R, can attenuate this pathway by protecting mitochondria from damage, thereby preventing mtDNA leakage and subsequent cGAS-STING activation. SP can also directly inhibit the phosphorylation of STING. By suppressing this pathway, this compound can paradoxically exert anti-inflammatory and protective effects, contributing to its dual role in IBD.

Quantitative Data on this compound and its Effects in IBD

The following tables summarize key quantitative findings from studies investigating the role of this compound in IBD.

Table 1: this compound and NK-1R Expression in IBD

| Parameter | Condition | Tissue/Fluid | Fold Change/Concentration | Reference |

| This compound | Active IBD | Colonic Mucosa | Significantly increased | |

| Active CD & UC | Serum | Significantly increased vs. controls | ||

| NK-1R mRNA | Active IBD | Colonic Mucosa | Marked upregulation vs. non-inflamed | |

| UC Mucosa | - | 12-fold upregulation | ||

| CD Mucosa | - | No significant change | ||

| CD Muscle | - | Moderately upregulated | ||

| NK-1R Protein | IBD | Colonic Epithelial Cells, Endothelial Cells | Dramatically increased density | |

| IBD | Lamina Propria Inflammatory Cells | Increased numbers of NK-1R expressing cells |

Table 2: Effect of this compound on Cytokine and Mediator Release in IBD

| Cytokine/Mediator | Cell Type | IBD Subtype | Effect of SP Treatment | Reference |

| IL-2 | Mesenteric Preadipocytes | UC | Increased release | |

| IL-6 | Mesenteric Preadipocytes | UC | Inhibited release | |

| IL-17A | Mesenteric Preadipocytes | UC & CD | Increased mRNA expression and release | |

| RANTES | Mesenteric Preadipocytes | UC | Increased release | |

| PDGF-BB | Mesenteric Preadipocytes | UC | Increased release | |

| VEGF | Mesenteric Preadipocytes | UC | Inhibited release | |

| TNF-α | Skin Fibroblasts (co-cultured with macrophages) | Diabetic Model | Increased mRNA levels | |

| IL-1β | Skin Fibroblasts (co-cultured with macrophages) | Diabetic Model | Increased mRNA levels | |

| MCP-1 | Skin Fibroblasts (co-cultured with macrophages) | Diabetic Model | Increased mRNA levels |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's role in IBD. Below are summarized protocols for key experiments.

Induction of Experimental Colitis in Mice

Animal models are indispensable for studying the mechanisms of IBD. The two most common chemically induced models are Dextran Sulfate Sodium (DSS) and Trinitrobenzene Sulfonic Acid (TNBS) induced colitis.

a) DSS-Induced Colitis (Acute Model)

This model mimics the clinical and histological features of human ulcerative colitis.

-

Procedure:

-

House 6-8 week old C57BL/6 mice in a specific pathogen-free facility.

-

Provide a solution of 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water ad libitum for 5-7 consecutive days.

-

Control mice receive autoclaved drinking water without DSS.

-

Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool.

-

At the end of the treatment period, euthanize the mice and collect colonic tissue for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurements.

-

b) TNBS-Induced Colitis

This model is often used to represent Crohn's disease due to the induction of a Th1-mediated inflammatory response.

-

Procedure:

-

Fast female CD-1 or SJL/J mice for 24 hours.

-

Anesthetize the mice.

-

Slowly administer 100 µL of a 0.5% TNBS solution in 50% ethanol intrarectally using a catheter inserted approximately 3-4 cm into the colon.

-

Hold the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

-

Monitor mice for clinical signs of colitis.

-

Sacrifice mice at desired time points (e.g., 3-7 days post-induction) and collect colonic tissue for analysis.

-

Quantification of this compound

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying SP levels in various biological samples.

-

Procedure (General):

-

Prepare tissue homogenates, serum, or plasma samples.

-

Use a commercially available this compound ELISA kit.

-

Follow the manufacturer's instructions, which typically involve:

-

Adding standards and samples to a microplate pre-coated with an anti-SP antibody.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Calculate the SP concentration based on the standard curve.

-

Assessment of NK-1R Expression

a) Immunohistochemistry (IHC)

IHC is used to visualize the localization of NK-1R protein in tissue sections.

-

Procedure:

-

Fix colonic tissue in 10% buffered formalin and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with a primary antibody against NK-1R.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Develop with a chromogenic substrate (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections for microscopic examination.

-

b) Receptor Binding Assay

This assay measures the density of functional NK-1R in a tissue sample.

-

Procedure:

-

Prepare cell membranes from colonic tissue.

-

Incubate the membranes with a radiolabeled SP analog (e.g., [125I]-SP) in a binding buffer.

-

To determine non-specific binding, incubate a parallel set of samples with an excess of unlabeled SP.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Conclusion

This compound and its receptor, NK-1R, are pivotal players in the complex inflammatory cascades of IBD. The SP-NK-1R signaling axis, primarily through the NF-κB pathway, drives the expression of numerous pro-inflammatory mediators, contributing significantly to the pathogenesis of both ulcerative colitis and Crohn's disease. Furthermore, the newly identified role of this compound in modulating the cGAS-STING pathway highlights its dual functionality, with the potential for both pro- and anti-inflammatory actions depending on the context. The quantitative data consistently demonstrate an upregulation of the SP/NK-1R system in IBD, correlating with disease activity. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the intricate role of this compound in IBD and to explore the therapeutic potential of targeting this pathway. A deeper understanding of these mechanisms will be instrumental in the development of novel and more effective treatments for patients suffering from these debilitating chronic inflammatory conditions.

References

- 1. Neuropeptide this compound attenuates colitis by suppressing inflammation and ferroptosis via the cGAS-STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide this compound and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Neurokinin 1 (NK1) Receptor: A Comprehensive Technical Guide on its Discovery and Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The neurokinin 1 (NK1) receptor, the principal receptor for the neuropeptide Substance P, has emerged as a pivotal target in neuroscience and pharmacology. Since its discovery, research has elucidated its critical role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. This technical guide provides a comprehensive overview of the discovery, molecular characteristics, and profound significance of the NK1 receptor. It details the experimental methodologies that have been instrumental in its characterization, presents quantitative pharmacological data for key ligands, and illustrates its complex signaling pathways. This document serves as an in-depth resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the NK1 receptor system.

Discovery and Molecular Characterization

The journey to understanding the NK1 receptor began with the discovery of its primary endogenous ligand, this compound.

The Discovery of this compound